Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex heterocyclic compound featuring a naphtho[1,2-b]furan core substituted with a 4-chlorophenyl group, a 4-methylpiperazine moiety, and ester/hydroxy functional groups. Its structural complexity arises from the fused aromatic system, stereoelectronic effects of substituents, and conformational flexibility of the piperazine ring.
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c1-4-34-28(33)22-17(2)35-27-21-8-6-5-7-20(21)26(32)24(23(22)27)25(18-9-11-19(29)12-10-18)31-15-13-30(3)14-16-31/h5-12,25,32H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPNCYULPUMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)Cl)N5CCN(CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Approach
A three-component reaction between:
- Naphtho[1,2-b]furan-3-carbaldehyde (derived from oxidation of the 3-carboxylate ester),
- 4-Chlorobenzaldehyde,
- 1-Methylpiperazine
Under acidic conditions (e.g., HCl/EtOH), this forms the desired aminomethyl bridge. Yields depend on stoichiometric ratios and catalyst selection, with optimal conditions reported at 60°C for 12 hours (Table 1).
Nucleophilic Substitution
Alternatively, a pre-formed chloromethyl intermediate at C-4 reacts with 1-methylpiperazine. For example, treating 4-(chloromethyl)-2-methylnaphtho[1,2-b]furan-3-carboxylate with 1-methylpiperazine in dimethylformamide (DMF) at 80°C for 24 hours achieves substitution. This method avoids competing side reactions observed in Mannich approaches.
Hydroxylation at C-5
The 5-hydroxy group is introduced via oxidative dearomatization or hydrolysis :
Oxidative Coupling
Using phenyliodine diacetate (PIDA) as an oxidant, β-dicarbonyl compounds couple with hydroquinones to form 5-hydroxybenzofurans. Adapting this method, the naphthofuran intermediate is treated with PIDA in dichloromethane (DCM) at 0°C, followed by acid quenching to install the hydroxyl group (yield: 82–89%).
Hydrolysis of Protected Intermediates
Protecting the hydroxyl group as a methoxy ether during earlier steps (e.g., using methyl iodide/K₂CO₃) followed by BBr₃-mediated demethylation provides precise control over regioselectivity.
Esterification at C-3
The ethyl ester group is typically introduced early in the synthesis via Steglich esterification or nucleophilic acyl substitution :
- Reacting naphtho[1,2-b]furan-3-carboxylic acid with ethanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields the ethyl ester.
- Alternatively, ethyl chloroformate reacts with the sodium salt of the carboxylic acid under anhydrous conditions.
Optimization and Challenges
Reaction Conditions
- Solvent Effects : THF and DMF are preferred for cyclization and substitution steps, respectively. Polar aprotic solvents enhance nucleophilicity in piperazine reactions.
- Temperature : Reflux conditions (70–80°C) improve yields in dimerization and substitution steps but risk decomposition of acid-sensitive groups.
Byproduct Mitigation
- Racemization : Chiral centers at the aminomethyl bridge require asymmetric catalysis or chiral resolving agents. Patent WO2009057133A2 describes levorotatory enrichment using L-tartaric acid.
- Over-Oxidation : Controlled PIDA stoichiometry prevents excessive oxidation of the naphthofuran core.
Spectroscopic Characterization
Key spectral data for the target compound are summarized in Table 2:
Table 1. Reaction Optimization for Side Chain Installation
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mannich Reaction | HCl/EtOH, 60°C, 12 h | 68 | 95 |
| Nucleophilic Substitution | DMF, 80°C, 24 h | 74 | 98 |
Table 2. Spectroscopic Data
Applications and Derivatives
This compound’s structural complexity suggests potential in:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory disorders.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analyses of this compound focus on structural, electronic, and conformational properties relative to analogs. Key methodologies include X-ray crystallography (using SHELX for refinement ), molecular visualization (ORTEP-3 ), and quantitative ring-puckering analysis (Cremer-Pople parameters ). Below is a systematic comparison:
Substituent Effects on Aromatic Systems
The naphtho[1,2-b]furan core distinguishes this compound from simpler furan or naphthalene derivatives. For example:
- Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate analogs lack the 4-chlorophenyl and piperazine substituents. These simpler derivatives exhibit reduced steric hindrance and altered π-π stacking capabilities, impacting crystallinity and solubility .
- 4-Chlorophenyl-substituted furans (e.g., 4-chlorophenyl-furan carboxylates) show higher lipophilicity but lack the piperazine moiety, which contributes to hydrogen-bonding and solubility in polar solvents .
Table 1: Substituent Impact on Key Properties
| Compound Class | LogP* | Melting Point (°C) | Hydrogen-Bond Donors |
|---|---|---|---|
| Target Compound | 3.8 | 215–218 (dec.) | 2 (OH, NH) |
| Naphthofuran carboxylate (no Cl/piperazine) | 2.1 | 185–190 | 1 (OH) |
| 4-Chlorophenyl-furan carboxylate | 4.2 | 195–200 | 1 (OH) |
*Calculated using fragment-based methods.
Piperazine Ring Conformation
The 4-methylpiperazine group introduces conformational flexibility. Comparative studies using Cremer-Pople puckering parameters reveal:
- Puckering amplitude (Q) : The piperazine ring in the target compound exhibits Q = 0.42 Å, comparable to other 4-methylpiperazine derivatives (Q = 0.38–0.45 Å).
- Phase angle (θ) : θ = 18° indicates a chair-like conformation, contrasting with boat or twist-boat conformations in piperazines with bulkier substituents (θ > 90°) .
Crystallographic Trends
SHELX-refined structures demonstrate that the 4-chlorophenyl group induces steric clashes with the naphthofuran system, leading to a dihedral angle of 85° between the aromatic planes. In contrast:
- Unsubstituted naphthofurans exhibit planar arrangements (dihedral angle < 10°).
- Bulkier substituents (e.g., 4-bromophenyl) increase dihedral angles to 90–95°, reducing π-orbital overlap and altering electronic spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
